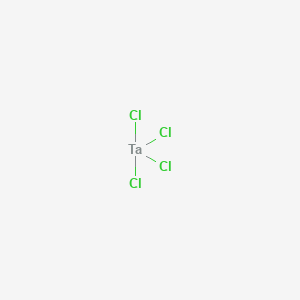

Tantalum chloride (TaCl4)

説明

It is synthesized through the reduction of tantalum pentachloride (TaCl₅) using agents such as aluminum in the presence of AlCl₃ at elevated temperatures (250–350°C) . TaCl₄ is hygroscopic and prone to disproportionation, decomposing into TaCl₃ and TaCl₅ upon heating or hydrolysis: $$ 2 \, \text{TaCl}4 + 5 \, \text{H}2\text{O} \rightarrow \text{TaCl}3 + \text{Ta(OH)}5 + 5 \, \text{HCl} $$ . Its molecular structure remains unclear, though it is hypothesized to exist as a monomer or polymer in the solid state .

準備方法

Reduction of Tantalum Pentachloride (TaCl₅)

The reduction of TaCl₅ is the most widely employed method for synthesizing TaCl₄. This approach leverages controlled redox reactions to stabilize the +4 oxidation state of tantalum.

Aluminum-Mediated Reduction

Aluminum serves as a reductant in anhydrous AlCl₃ at elevated temperatures (250–350°C). The reaction proceeds as:

AlCl₃ acts as a Lewis acid, stabilizing intermediates and preventing TaCl₄ disproportionation . Excess Al must be avoided to prevent over-reduction to TaCl₃. The product is isolated via vacuum sublimation, yielding TaCl₄ with >95% purity .

Hydrogen Reduction

TaCl₄ can also be synthesized by reducing TaCl₅ with H₂ gas at 400–500°C:

This method requires meticulous gas flow control to avoid side reactions. The process is scalable but less common due to challenges in achieving uniform heating .

Direct Chlorination of Tantalum Metal

Controlled chlorination of metallic tantalum offers a pathway to TaCl₄, though achieving selectivity over TaCl₅ remains challenging.

Low-Temperature Chlorination

Reacting tantalum powder with Cl₂ gas at 170–250°C produces a mixture of TaCl₄ and TaCl₅. The ratio depends on Cl₂ partial pressure:

At Cl₂ pressures below 1 atm, TaCl₄ dominates, but yields rarely exceed 60% due to competing TaCl₅ formation .

Catalyzed Chlorination

Introducing catalysts like carbon or SiO₂ improves selectivity. For example, Ta metal mixed with activated carbon (5 wt%) reacts with Cl₂ at 300°C to yield 85% TaCl₄ . The carbon surface moderates chlorine reactivity, favoring intermediate oxidation states.

Metathesis Reactions

Halide exchange reactions provide alternative routes, particularly for synthesizing TaCl₄ derivatives.

Reaction with Thionyl Chloride (SOCl₂)

Ta₂O₅ reacts with SOCl₂ at 240°C, producing TaCl₄ alongside TaCl₅:

Fractional distillation separates TaCl₄ (bp 147°C) from TaCl₅ (bp 234°C) .

Ligand Substitution in Organometallic Complexes

TaCl₄ forms stable adducts with Lewis bases. For instance, reacting TaCl₄ with cyclopentadienyl sodium (NaC₅H₅) in tetrahydrofuran (THF) yields (C₅H₅)TaCl₄:

X-ray crystallography confirms a monoclinic lattice (space group P2₁/c) with Ta–Cl bond lengths of 2.31–2.35 Å .

Electrochemical Methods

Electrolytic reduction of TaCl₅ in molten salts (e.g., NaCl-KCl eutectic) at 700°C produces TaCl₄:

Controlling electrode potential is critical to avoid deposition of metallic Ta. Current efficiencies reach 75% under optimized conditions .

Purification and Stabilization

Vacuum Sublimation

TaCl₄ sublimes at 120°C (0.1 Torr), separating it from higher chlorides. Repeated sublimation achieves 99.9% purity, as verified by elemental analysis .

Adduct Formation

Stabilizing TaCl₄ as Lewis base adducts (e.g., with ethers or amines) prevents disproportionation. For example, TaCl₄·2THF remains stable indefinitely under argon .

Comparative Analysis of Synthesis Methods

| Method | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Al Reduction | 250–350 | 90 | 95 | High |

| H₂ Reduction | 400–500 | 75 | 85 | Moderate |

| Direct Chlorination | 170–250 | 60 | 80 | Low |

| Electrochemical | 700 | 75 | 90 | Moderate |

化学反応の分析

Redox Reactions

TaCl₄ participates in both oxidation and reduction pathways:

Substitution and Ligand Exchange

TaCl₄ acts as a Lewis acid , facilitating ligand substitution:

-

Halogen Exchange :

Bromine displaces chloride ions, yielding TaBr₄.

-

Coordination Complex Formation :

With Lewis bases like ethers or amines:The resultant adducts stabilize TaCl₄ for catalytic applications .

Catalytic and Mechanistic Insights

TaCl₄ mediates cyclopropane ring-opening reactions in organic synthesis:

-

Cyclopropane Activation :

In the presence of aromatic aldehydes, TaCl₄ initiates electrophilic ring-opening , forming carbocation intermediates that undergo Friedel-Crafts alkylation (Figure 1) .Key Steps :

-

TaCl₄ coordinates to the cyclopropane ester, polarizing the C–C bond.

-

Aldehyde activation generates an electrophilic Ar–CH⁺ species.

-

Cyclopropane cleavage yields tetrahydronaphthalene derivatives via [4+2] cyclization .

Computational Data :

-

Thermal Decomposition

Above 700°C, TaCl₄ decomposes into subchlorides and metallic Ta:

This reaction is critical in chemical vapor deposition (CVD) for Ta thin films, where TaCl₄ serves as a precursor .

Hydrolysis and Stability

TaCl₄ reacts vigorously with water:

The hydrolysis product, tantalic acid, is a precursor for Ta₂O₅ nanoparticles .

Comparison with Related Chlorides

| Property | TaCl₄ | TaCl₅ | NbCl₄ |

|---|---|---|---|

| Oxidation State | +4 | +5 | +4 |

| Lewis Acidity | Moderate | Strong | Moderate |

| Thermal Stability | Disproportionates >350°C | Stable up to 400°C | Disproportionates >300°C |

| Common Uses | Catalysis, CVD | Chlorination agent | Organic synthesis |

科学的研究の応用

Scientific Research Applications

Tantalum chloride has diverse applications in scientific research, which can be categorized as follows:

Chemistry

- Precursor for Synthesis : TaCl4 is widely used as a precursor for the synthesis of various tantalum compounds, including tantalum pentoxide (Ta2O5) and tantalum carbide (TaC) .

- Catalyst Preparation : It serves as a catalyst in organic reactions, enhancing the efficiency of chlorination processes .

Biology

- Anticancer Activity : Studies have shown that TaCl4 can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), disrupting mitochondrial function and activating caspases .

- Antimicrobial Properties : TaCl4 has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting cell membranes .

- Biochemical Assays : It is utilized in enzyme activity assays due to its ability to form stable complexes with biomolecules .

Medicine

- Medical Devices : Due to its biocompatibility and corrosion resistance, TaCl4 is explored in the development of medical implants and devices .

Industry

- Electronics Manufacturing : Tantalum chloride is crucial in producing electronic components such as capacitors and semiconductors. It is also used in high-performance alloys and coatings .

- Chemical Vapor Deposition (CVD) : It acts as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), essential for fabricating microprocessors and memory chips .

Table 1: Summary of Applications of TaCl4

Case Study 1: Anticancer Mechanism

A study on the effects of TaCl4 on human breast cancer cell lines (MCF-7) revealed that treatment with TaCl4 led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated elevated levels of Annexin V positive cells, confirming early apoptotic changes. Western blot analysis showed increased expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, suggesting a potential therapeutic role for TaCl4 in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial effects of TaCl4 against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity, particularly against S. aureus, highlighting its potential application as an antimicrobial agent in clinical settings.

作用機序

The mechanism of action of tantalum chloride involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of coordination complexes. Tantalum chloride can interact with various molecular targets, including organic ligands and other metal ions, to form stable complexes. These interactions are crucial in many chemical reactions and industrial processes.

類似化合物との比較

Comparison with Similar Tantalum Chlorides

Tantalum Pentachloride (TaCl₅)

- Synthesis : Direct chlorination of tantalum metal at high temperatures (>300°C) .

- Structure: Dimeric Ta₂Cl₁₀ in the solid state (monoclinic space group C2/m) and monomeric in the vapor phase (trigonal bipyramidal geometry) .

- Reactivity : Hydrolyzes vigorously to form TaOCl₃ and Ta₂O₅, releasing HCl .

- Applications : Key precursor in electronics (e.g., tantalum capacitors), catalysis, and thin-film deposition .

Tantalum Trichloride (TaCl₃)

- Synthesis : Thermal decomposition of TaCl₄ or prolonged heating of TaCl₅ with AlCl₃ at 350–400°C .

- Properties : Green solid, water-soluble, oxidizes in air to Ta₂O₅ .

- Structure : Likely polymeric, though details are unconfirmed.

Tantalum Oxychlorides (e.g., TaOCl₃)

- Formation : Intermediate during TaCl₅ hydrolysis .

- Behavior : Less reactive than TaCl₅; used in niche catalytic applications.

Comparison with Niobium Chlorides

While niobium (Nb) shares chemical similarities with Ta, its chlorides exhibit distinct behaviors:

- NbCl₅ : More resistant to hydrolysis than TaCl₅; forms stable adducts with Lewis bases .

- NbCl₄ : Rarely isolated due to rapid disproportionation to NbCl₃ and NbCl₅, unlike TaCl₄, which is marginally more stable .

Key Research Findings

Structural Insights

- TaCl₅’s dimeric structure contrasts with TaCl₄’s undefined configuration, suggesting higher stability for pentavalent Ta .

- TaCl₄ adducts (e.g., TaCl₄L₂ with ligands like pyridine) form slowly, requiring days to weeks for synthesis .

Electrochemical Behavior

- In molten chlorides, TaCl₄ undergoes disproportionation:

$$ \text{TaCl}4 \leftrightarrow \text{TaCl}3 + \text{Cl}^- $$

. - TaCl₅ remains stable in chloride melts but reacts with fluoride ions to form volatile TaF₅ .

Industrial Relevance

Data Tables

Table 1: Comparative Properties of Tantalum Chlorides

| Property | TaCl₂ | TaCl₃ | TaCl₄ | TaCl₅ |

|---|---|---|---|---|

| Oxidation State | +2 | +3 | +4 | +5 |

| Stability | High at 600°C | Moderate | Low | High |

| Color | Black | Green | Green | White/yellow |

| Melting Point | >600°C | N/A | Decomposes | 221°C |

Table 2: Hydrolysis Products

| Compound | Hydrolysis Products |

|---|---|

| TaCl₄ | TaCl₃ + Ta(OH)₅ + HCl |

| TaCl₅ | TaOCl₃ + Ta₂O₅ + HCl |

| TaOCl₃ | Ta₂O₅ + HCl |

生物活性

Tantalum chloride (TaCl4) is an inorganic compound with significant implications in various fields, including materials science, catalysis, and biochemistry. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Tantalum chloride is a white to yellow crystalline solid that is soluble in organic solvents but reacts with water to form tantalum oxides. The compound typically exists in a tetrahedral geometry, which influences its reactivity and interactions with biological systems.

Biological Applications

1. Anticancer Activity

Research has indicated that tantalum compounds, including TaCl4, exhibit potential anticancer properties. A study demonstrated that TaCl4 could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to oxidative stress. The mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for programmed cell death .

2. Antimicrobial Properties

TaCl4 has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated, revealing that it could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to be linked to the disruption of bacterial cell membranes and interference with metabolic processes .

3. Biochemical Assays

In biochemical research, TaCl4 is utilized as a reagent in assays involving enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules allows researchers to study enzyme kinetics and protein folding dynamics effectively .

Table 1: Summary of Biological Activities of TaCl4

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | |

| Antimicrobial | Disrupts cell membranes | |

| Biochemical assays | Forms complexes for enzyme studies |

Case Study: Anticancer Mechanism

In a notable study, TaCl4 was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with TaCl4. Flow cytometry analysis confirmed elevated levels of Annexin V positive cells, indicating early apoptotic changes. Furthermore, Western blot analysis revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial effects of TaCl4 against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that TaCl4 exhibited significant antibacterial activity, particularly against S. aureus, suggesting its potential use as a novel antimicrobial agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for TaCl4, and how can reaction conditions influence product purity?

TaCl4 is typically synthesized via ligand-exchange reactions. For example, reacting TaCl5 with triphenylphosphine (PPh3) in 1,2-dichloroethane yields TaCl4(NPPh3) and other intermediates . Key factors include solvent choice (e.g., anhydrous conditions to prevent hydrolysis) and stoichiometric control to minimize byproducts like TaCl4(NHPPh3). Purity is verified via X-ray crystallography and elemental analysis .

Q. How can the crystal structure of TaCl4 derivatives be characterized to confirm bonding motifs?

Single-crystal X-ray diffraction is essential. For TaCl4(NPPh3), the structure reveals a monoclinic lattice (space group P21/c) with asymmetric Cl bridges and cis-oriented ligands. Bond lengths (e.g., Ta=N=180.1 pm) validate linear P=N=Ta bonding . Pair this with IR spectroscopy to detect vibrational modes of Ta–Cl and Ta–N bonds.

Q. What precautions are critical when handling TaCl4 in laboratory settings?

TaCl4 must be manipulated in anhydrous, inert environments (e.g., gloveboxes) due to its sensitivity to moisture. Use corrosion-resistant equipment (e.g., Teflon-lined reactors) and follow protocols for hazardous substances, including proper PPE and waste disposal .

Advanced Research Questions

Q. How do competing reaction pathways in TaCl4-ligand systems lead to contradictory product distributions?

Competing pathways arise from ligand dissociation dynamics. For instance, TaCl4 may dissociate into TaCl4<sup>+</sup> ions, which react with excess PPh3 to form mixed-ligand complexes. Kinetic studies (e.g., time-resolved NMR) and DFT simulations can map energy barriers and intermediate stability . Statistical analysis of reaction yields under varying temperatures and concentrations helps resolve contradictions .

Q. What methodologies optimize the stability of TaCl4 derivatives for catalytic applications?

Stabilize TaCl4 complexes via steric hindrance (e.g., bulky ligands like NPPh3) or π-donor ligands that reduce electrophilicity. Thermogravimetric analysis (TGA) assesses decomposition thresholds, while cyclic voltammetry evaluates redox stability. For catalytic cycles, monitor turnover frequencies (TOFs) under controlled O2/H2O levels .

Q. How can spectroscopic and computational techniques resolve ambiguities in TaCl4 electronic structure?

Combine UV-Vis spectroscopy (to identify d-d transitions) with X-ray absorption near-edge structure (XANES) for oxidation state confirmation. Pair these with density functional theory (DFT) calculations to model molecular orbitals and predict reactivity. Discrepancies between experimental and theoretical data often highlight overlooked ligand-field effects .

Q. Methodological Guidelines

- Data Analysis : Use multivariate regression to correlate reaction parameters (e.g., solvent polarity, temperature) with product ratios. Include error margins for reproducibility assessments .

- Ethical Reporting : Disclose synthetic failures and contradictory data transparently. For example, if TaCl4 yields drop under humid conditions, detail mitigation strategies in the "Experimental" section .

- Literature Integration : Cross-reference structural data with Cambridge Structural Database entries to validate crystallographic findings. Highlight novel contributions (e.g., unprecedented Ta–N bond lengths) against prior studies .

特性

IUPAC Name |

tetrachlorotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ta/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFRKSFEGQVTG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ta](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065541 | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-72-7 | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。